3-Methyl-6-oxohexa-2,4-dienoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
111729-95-4 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-methyl-6-oxohexa-2,4-dienoic acid |
InChI |
InChI=1S/C7H8O3/c1-6(3-2-4-8)5-7(9)10/h2-5H,1H3,(H,9,10) |
InChI Key |
CDBLGXFVHSHCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)C=CC=O |
Origin of Product |
United States |
Microbial Catabolic Pathways Yielding 3 Methyl 6 Oxohexa 2,4 Dienoic Acid
Aerobic Degradation of Nitroaromatic Compounds and Derivatives
The aerobic breakdown of nitroaromatic compounds, particularly dinitrotoluenes, by various bacterial strains provides a key context for the generation of 3-Methyl-6-oxohexa-2,4-dienoic acid and structurally related compounds. These pathways are crucial for the bioremediation of sites contaminated with these toxic and persistent pollutants. cdc.gov
Dinitrotoluene Catabolism and Precursors to this compound
The microbial degradation of dinitrotoluene (DNT) isomers, primarily 2,4-DNT and 2,6-DNT, involves a series of enzymatic reactions that transform the aromatic ring into intermediates amenable to central metabolism. These pathways often involve dioxygenase-initiated attacks and subsequent ring-cleavage events.
The bacterial degradation of 2,4-dinitrotoluene (B133949) (2,4-DNT) is an oxidative process that has been observed in various bacterial strains, including those from the genus Burkholderia. nih.gov The pathway is initiated by a dioxygenase enzyme that converts 2,4-DNT to 4-methyl-5-nitrocatechol (B15798) with the release of a nitrite (B80452) group. nih.gov This is followed by the action of a monooxygenase, which transforms 4-methyl-5-nitrocatechol into 2-hydroxy-5-methylquinone. nih.gov Subsequent reduction leads to the formation of 2,4,5-trihydroxytoluene. nih.gov The aromatic ring of this intermediate is then cleaved, leading to the formation of 2,4-dihydroxy-5-methyl-6-oxohexa-2,4-dienoic acid. dtic.mil
| Precursor Compound | Key Intermediates | Resulting Oxohexa-Dienoic Acid |
| 2,4-Dinitrotoluene | 4-Methyl-5-nitrocatechol, 2-Hydroxy-5-methylquinone, 2,4,5-Trihydroxytoluene | 2,4-Dihydroxy-5-methyl-6-oxohexa-2,4-dienoic acid |
The microbial catabolism of 2,6-dinitrotoluene (B127279) (2,6-DNT) proceeds through a different pathway compared to its 2,4-DNT isomer. Bacteria such as Burkholderia cepacia JS850 and Hydrogenophaga palleronii JS863 can utilize 2,6-DNT as a sole source of carbon and nitrogen. nih.gov The initial step involves a dioxygenation reaction that converts 2,6-DNT to 3-methyl-4-nitrocatechol, accompanied by the release of nitrite. nih.govdtic.mil This intermediate then undergoes extradiol ring cleavage, yielding 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid. nih.govdtic.mil This hepta-dienoic acid is further converted to 2-hydroxy-5-nitropenta-2,4-dienoic acid. nih.govdtic.mil It is important to note that while structurally related, this pathway results in a hepta-dienoic acid rather than a hexa-dienoic acid.
| Precursor Compound | Key Intermediates | Resulting Hepta-Dienoic Acid |
| 2,6-Dinitrotoluene | 3-Methyl-4-nitrocatechol | 2-Hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid |
Biotransformation of Substituted Phenols and Other Aromatic Compounds
The microbial breakdown of substituted phenols, such as cresols, and complex synthetic compounds like pyrethroids, also contributes to the formation of various oxohexa-dienoic acid derivatives. These pathways highlight the metabolic versatility of microorganisms in handling a wide range of aromatic structures.
The metabolism of cresols (methylphenols) by bacteria like Pseudomonas putida can proceed through different routes depending on the specific isomer and the growth conditions. nih.gov For instance, when grown on m-cresol, Pseudomonas putida induces a pathway involving a methyl-substituted catechol, which undergoes meta-cleavage. nih.gov This leads to the formation of ring-fission products that are further metabolized by enzymes such as 2-hydroxymuconic semialdehyde dehydrogenase and hydrolase. nih.gov These enzymes can act on the ring-fission products of catechol, 3-methylcatechol (B131232), and 4-methylcatechol (B155104). nih.gov The degradation of p-cresol (B1678582) by the same organism can involve oxidation to 4-methylcatechol, which is then cleaved. asm.org While the specific intermediate "this compound" is not explicitly named in these pathways, the metabolism of methyl-substituted catechols via meta-cleavage is known to produce related hydroxy-methyl-oxohexa-dienoic acids.
| Substrate | Key Intermediate | Potential Ring-Cleavage Product Type |
| m-Cresol | 3-Methylcatechol | Hydroxy-methyl-oxohexa-dienoic acid |
| p-Cresol | 4-Methylcatechol | Hydroxy-methyl-oxohexa-dienoic acid |
Pyrethroids, a class of synthetic insecticides, undergo biodegradation by a variety of microorganisms. nih.gov A common initial step in their degradation is the cleavage of the ester bond, which can lead to the formation of 3-phenoxybenzoic acid. nih.govfrontiersin.org While the direct formation of this compound from pyrethroids has not been detailed, the breakdown of the aromatic rings within the pyrethroid structure by microbial enzymes could potentially lead to various ring-cleavage products, including oxohexa-dienoic acid derivatives. The biodegradation pathways of pyrethroids are complex and can vary significantly between different microorganisms and environmental conditions. nih.govresearchgate.net
Vanillin (B372448) and Vanillic Acid Degradation Pathways Involving Related Oxohexa-Dienoic Acids
The microbial degradation of vanillin and its oxidized form, vanillic acid, which are common lignin-derived aromatic compounds, proceeds through several metabolic routes. researchgate.netresearchgate.net In many bacteria, these pathways converge on key catecholic intermediates that are then subject to aromatic ring cleavage. For instance, the bacterium Sphingomonas paucimobilis SYK-6 metabolizes vanillic acid by first converting it to protocatechuate. researchgate.net This intermediate then undergoes extradiol (meta) cleavage, specifically a 4,5-cleavage, catalyzed by protocatechuate 4,5-dioxygenase (LigAB). researchgate.netebi.ac.uk The resulting ring-fission product is 2-pyrone-4,6-dicarboxylic acid, a cyclic dienoic acid derivative that is subsequently hydrolyzed to enter central metabolism. researchgate.net
While direct formation of a linear oxohexa-dienoic acid from vanillate (B8668496) is not the primary route in all organisms, the pathways highlight the generation of structurally related ring-cleavage products. In other organisms like Pycnoporus cinnabarinus, vanillic acid can be converted to methoxyhydroquinone. researchgate.net Further degradation of such intermediates often involves ring-cleavage dioxygenases that would yield related acidic products. The ultimate fate of these degradation products, following ring opening, is often conversion into smaller organic acids, such as acetic, formic, and oxalic acid, which can then be utilized in the cell's primary metabolic cycles. researchgate.net The specific intermediates formed are highly dependent on the microbial species and the enzymatic machinery they possess. researchgate.net
Chlorophenol and Biphenyl (B1667301) Degradation via Pathways Generating Oxohexa-Dienoic Acid Analogs
Microbial degradation of persistent xenobiotic compounds like chlorophenols and biphenyls prominently features oxohexa-dienoic acid analogs as key intermediates. These pathways are critical for environmental bioremediation.
In the degradation of 2,4-dichlorophenol (B122985) (2,4-DCP) by organisms such as Cupriavidus necator, the molecule is first hydroxylated to 3,5-dichlorocatechol (B76880). nih.govresearchgate.net This catecholic intermediate is then processed via a distal meta-cleavage pathway. An extradiol dioxygenase cleaves the aromatic ring to produce 2-hydroxy-3,5-dichloro-6-oxo-hexa-2,4-dienoic acid . nih.govresearchgate.netresearchgate.net This chlorinated analog of oxohexa-dienoic acid is a key metabolite on the path to complete mineralization.
Similarly, the degradation of biphenyl involves a well-characterized "upper pathway" that generates a related intermediate. ethz.ch Bacteria like Pseudomonas putida and Rhodococcus sp. initially oxidize biphenyl to 2,3-dihydroxybiphenyl. nih.govresearchgate.net This intermediate is then subjected to meta-cleavage by the enzyme 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC), yielding 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). nih.govnih.govnii.ac.jp This yellow meta-cleavage product is a hallmark of the biphenyl degradation pathway and is subsequently hydrolyzed to benzoic acid and 2-hydroxypenta-2,4-dienoic acid, channeling the carbon into central metabolism. researchgate.net
The following table summarizes these pathways.
Table 1: Microbial Pathways Generating Oxohexa-Dienoic Acid Analogs| Original Substrate | Microorganism Example | Key Intermediate | Oxohexa-Dienoic Acid Analog |
|---|---|---|---|
| 2,4-Dichlorophenol | Cupriavidus necator | 3,5-Dichlorocatechol | 2-hydroxy-3,5-dichloro-6-oxo-hexa-2,4-dienoic acid nih.govresearchgate.net |
| Biphenyl | Pseudomonas putida | 2,3-Dihydroxybiphenyl | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid nih.gov |
| Polychlorinated Biphenyls (PCBs) | Rhodococcus sp. | (Chloro)dihydroxybiphenyl | (Chloro) 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid researchgate.net |
Extradiol Ring Cleavage Mechanisms
The formation of this compound and its derivatives is accomplished through the action of a specific class of enzymes known as extradiol ring-cleaving dioxygenases. These enzymes are central to the microbial catabolism of a wide array of aromatic compounds. nih.gov
Dioxygenase-Mediated Aromatic Ring Fission Generating this compound Derivatives
Extradiol dioxygenases catalyze the fission of the aromatic ring at a position adjacent to the two hydroxyl groups of a catecholic substrate, a process also known as meta-cleavage. ebi.ac.ukebi.ac.uk These enzymes are typically non-heme iron-containing proteins that utilize Fe(II) in their active site. nih.govresearchgate.net The mechanism involves the binding of both the catecholic substrate and molecular oxygen (O₂) to the ferrous iron center. This binding activates both the substrate and O₂, facilitating the incorporation of both oxygen atoms into the aromatic ring, leading to its cleavage and the formation of a linear, unsaturated aldehyde product. nih.govresearchgate.net
In the context of biphenyl degradation, the enzyme 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC) is a well-studied example of a Class II extradiol dioxygenase. nii.ac.jpebi.ac.uk It specifically cleaves the bond between a hydroxylated carbon and an adjacent non-hydroxylated carbon in 2,3-dihydroxybiphenyl to produce 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid. nih.govnii.ac.jp Similarly, the degradation of chlorophenols involves extradiol dioxygenases that act on chlorocatechols. For example, 3,5-dichlorocatechol is cleaved by a corresponding dioxygenase to form 2-hydroxy-3,5-dichloro-6-oxo-hexa-2,4-dienoic acid. nih.govresearchgate.net The specificity of the dioxygenase determines which catecholic substrate is cleaved and which oxohexa-dienoic acid derivative is formed.
Table 2: Examples of Dioxygenases Producing Oxohexa-Dienoic Acid Derivatives
| Enzyme | Class | Substrate | Product |
|---|---|---|---|
| 2,3-Dihydroxybiphenyl 1,2-dioxygenase (BphC) | Extradiol Class II ebi.ac.uk | 2,3-Dihydroxybiphenyl | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid nii.ac.jp |
| 3,5-Dichlorocatechol 1,2-dioxygenase | Extradiol | 3,5-Dichlorocatechol | 2-hydroxy-3,5-dichloro-6-oxo-hexa-2,4-dienoic acid nih.govresearchgate.net |
| Protocatechuate 4,5-dioxygenase (LigAB) | Extradiol Class III ebi.ac.uk | Protocatechuate | 2-pyrone-4,6-dicarboxylic acid (leads to related dienoic acids) researchgate.net |
Comparative Analysis of Meta-Cleavage Products: Structural Diversity and Metabolic Fates
The meta-cleavage of different catecholic substrates results in a diverse array of oxohexa-dienoic acid derivatives. The structure of the product is dictated by the substitution pattern of the parent aromatic compound and the position of the enzymatic ring cleavage (proximal or distal). researchgate.net For instance, the cleavage of 3-chlorocatechol (B1204754) can theoretically occur at two different positions, leading to distinct chlorinated muconic semialdehydes. researchgate.net
Once formed, these meta-cleavage products are channeled into downstream catabolic pathways, typically involving two main branches: a hydrolase branch or a dehydrogenase branch. nih.gov
Hydrolase Pathway : This is common for the degradation of compounds like toluene (B28343) and biphenyls. nih.gov The oxohexa-dienoic acid derivative is acted upon by a hydrolase. For example, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) is cleaved by a specific hydrolase (BphD) into benzoic acid and 2-hydroxypenta-2,4-dienoic acid. nih.govresearchgate.net These products are then further metabolized to enter the Krebs cycle.
Dehydrogenase Pathway : This branch is typically involved in the degradation of simpler aromatics like benzene. The meta-cleavage product, 2-hydroxymuconic semialdehyde, is oxidized by a dehydrogenase to 2-hydroxymuconate, which is then processed further. nih.govresearchgate.net
The structural diversity of these intermediates is significant. They can be unsubstituted, methylated, chlorinated, or even contain larger substituents like a phenyl group. nih.govnih.gov This diversity reflects the vast range of aromatic compounds that microbes can metabolize. The subsequent metabolic fate is a highly regulated process that efficiently converts these varied structures into a limited number of central metabolic intermediates, such as pyruvate (B1213749) and acetyl-CoA, for energy production and biosynthesis. researchgate.net
Table 3: Structural Diversity and Metabolic Fates of Meta-Cleavage Products
| Parent Compound | Catecholic Intermediate | Meta-Cleavage Product | Subsequent Metabolic Fate (Example) |
|---|---|---|---|
| Biphenyl | 2,3-Dihydroxybiphenyl | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid | Hydrolysis to benzoic acid and 2-hydroxypenta-2,4-dienoic acid nih.govresearchgate.net |
| 2,4-Dichlorophenol | 3,5-Dichlorocatechol | 2-hydroxy-3,5-dichloro-6-oxo-hexa-2,4-dienoic acid | Further degradation in the distal meta-cleavage pathway nih.govresearchgate.net |
| Catechol | Catechol | 2-Hydroxymuconic semialdehyde | Dehydrogenation to 2-hydroxymuconate and entry into the TCA cycle nih.govresearchgate.net |
Enzymology and Biochemical Transformations of 3 Methyl 6 Oxohexa 2,4 Dienoic Acid
Enzymes Catalyzing the Formation of 3-Methyl-6-oxohexa-2,4-dienoic Acid Derivatives
The generation of this compound and its related compounds is primarily initiated by the action of extradiol dioxygenases. These enzymes catalyze the oxidative cleavage of the aromatic ring of catechols, a critical step in the degradation of numerous aromatic pollutants. researchgate.netresearchgate.net
Characterization of Extradiol Dioxygenases Initiating Ring Cleavage
Extradiol dioxygenases, such as catechol 2,3-dioxygenases and nitrocatechol dioxygenases, are non-heme iron-containing enzymes that play a pivotal role in the meta-cleavage pathway of aromatic compounds. nih.govnih.govwikipedia.org They are typically composed of multiple subunits and utilize Fe(II) in their active site to catalyze the incorporation of both atoms of molecular oxygen into the aromatic substrate, leading to ring fission. wikipedia.orgnih.govrcsb.org
One of the most extensively studied extradiol dioxygenases is catechol 2,3-dioxygenase (C23O), often encoded by TOL plasmids in Pseudomonas species. nih.govnih.gov This enzyme is responsible for the cleavage of catechol and its substituted derivatives. nih.govnih.govresearchgate.netnih.gov For instance, C23O from Pseudomonas putida mt-2 is a homotetramer, with each subunit containing a ferrous ion. rcsb.orgnih.gov The active site features a distorted tetrahedral geometry with the Fe(II) ion coordinated by three endogenous ligands: two histidine residues and one glutamate (B1630785) residue. rcsb.org This coordination environment is crucial for the binding of the catechol substrate and the subsequent activation of dioxygen. rcsb.orgebi.ac.uk
Nitrocatechol dioxygenases are another class of extradiol dioxygenases that act on nitrated catechols, such as 3-methyl-5-nitrocatechol. nih.gov These enzymes are essential for the biodegradation of nitroaromatic compounds, which are significant environmental pollutants.
The catalytic mechanism of extradiol dioxygenases involves the binding of the catechol substrate to the Fe(II) center, followed by the binding of molecular oxygen. ebi.ac.uk A key step is the deprotonation of a catechol hydroxyl group, which facilitates the attack of oxygen on the aromatic ring, leading to cleavage. ebi.ac.uk
Substrate Specificity and Regiospecificity in Dioxygenase Activity
The substrate specificity of extradiol dioxygenases is a critical determinant of the range of aromatic compounds an organism can degrade. Catechol 2,3-dioxygenase from Pseudomonas putida TOL plasmid pWW0, for example, efficiently catalyzes the ring cleavage of catechol, 3-methylcatechol (B131232), and 4-methylcatechol (B155104), but exhibits weak activity towards 4-ethylcatechol. nih.gov The position of substituents on the catechol ring significantly influences the enzyme's affinity and activity. researchgate.net For instance, substitution at the 4-position generally decreases the enzyme's affinity for the substrate. researchgate.netnih.gov
The regiospecificity of extradiol dioxygenases, which dictates the position of ring cleavage, is controlled by a combination of factors including the electronic properties of the substrate and steric effects within the enzyme's active site. nih.gov Second-sphere amino acid residues play a crucial role in modulating the electronic structure of the substrate and sterically guiding the reaction to favor extradiol cleavage over intradiol cleavage. nih.gov For example, in homoprotocatechuate 2,3-dioxygenase, a tyrosine residue influences the substrate's electronic structure, while a histidine residue imposes steric constraints. nih.gov
Mutagenesis studies have been instrumental in altering and understanding the substrate specificity of these enzymes. By introducing specific amino acid substitutions, researchers have been able to enhance the activity of catechol 2,3-dioxygenases towards previously poor substrates. nih.govbibliotekanauki.pl For instance, a single amino acid change in a catechol 2,3-dioxygenase from Planococcus sp. strain S5 significantly improved its activity against 4-chlorocatechol. bibliotekanauki.pl
Table 1: Substrate Specificity of Selected Extradiol Dioxygenases
| Enzyme | Source Organism | Preferred Substrates | Poorly Utilized or Inhibitory Substrates |
|---|---|---|---|
| Catechol 2,3-dioxygenase (pWW0) | Pseudomonas putida | Catechol, 3-Methylcatechol, 4-Methylcatechol nih.govnih.gov | 4-Ethylcatechol nih.gov |
| Catechol 2,3-dioxygenase | Pseudomonas putida | 3-Methylcatechol, Catechol, 4-Methylcatechol, 4-Fluorocatechol researchgate.netnih.gov | 3-Chlorocatechol (B1204754) (inhibitor) researchgate.netnih.gov |
| AphC | Rhodococcus jostii RHA1 | 4-Propylcatechol, 4-Ethylcatechol, 4-Methylcatechol eltislab.com | 3-Phenylcatechol eltislab.com |
Enzymes Catalyzing Downstream Metabolism of this compound and Related Compounds
Following the initial ring cleavage, the resulting linear product, this compound, undergoes further enzymatic transformations to yield central metabolic intermediates.
Hydrolytic Cleavage by Hydrolases
A key step in the downstream metabolism is the hydrolytic cleavage of the C-C bond in the dienolate intermediate. This reaction is catalyzed by hydrolases, such as 2-hydroxy-6-oxohexa-2,4-dienoate hydrolase and MhpC. nih.gov These enzymes belong to the α/β hydrolase fold family and are crucial for breaking down the linear ring-fission product into smaller, more manageable molecules. nih.gov
MhpC, a homodimeric enzyme from Escherichia coli, catalyzes the hydrolysis of 2-hydroxy-6-ketonona-2,4-diene-1,9-dioic acid. nih.gov Its active site contains a catalytic triad (B1167595) of serine, histidine, and aspartate, similar to serine proteases. nih.gov The reaction mechanism involves a nucleophilic attack by the active site serine on the substrate. researchgate.net
The substrate specificity of these hydrolases is an area of active research. For example, the hydrolase from Pseudomonas LD2, involved in carbazole (B46965) degradation, actively converts 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid into benzoic acid and 2-hydroxypenta-2,4-dienoic acid. nih.gov
Isomerization and Decarboxylation Reactions
In some metabolic pathways, the ring-fission product undergoes isomerization and decarboxylation before hydrolysis. nih.gov Enzymes like 4-oxalocrotonate tautomerase and 4-oxalocrotonate decarboxylase are central to this part of the pathway. nih.gov
4-Oxalocrotonate tautomerase (4-OT) is a fascinating enzyme that catalyzes the ketonization of 2-oxo-4-hexenedioate to its conjugated isomer, 2-oxo-3-hexadienedioate. nih.govacs.org This proton transfer reaction proceeds through a dienol intermediate. nih.govacs.org The enzyme is a hexamer, and its catalytic activity relies on an N-terminal proline residue which acts as a general base. nih.govnih.gov
Following tautomerization, 4-oxalocrotonate decarboxylase catalyzes the removal of a carboxyl group from 4-oxalocrotonate to form 2-oxopent-4-enoate (B1242333). ontosight.aiwikipedia.org This enzyme is crucial for the degradation of various aromatic compounds and its activity can be dependent on cofactors. ontosight.ai
Reductase-Mediated Transformation of Oxohexa-Dienoic Acid Intermediates
While less commonly highlighted for this specific pathway, reductase-mediated transformations can occur in the metabolism of related oxohexa-dienoic acid intermediates. These enzymes would utilize reducing equivalents, such as NADH or NADPH, to catalyze the reduction of a carbonyl or a carbon-carbon double bond in the intermediate. This step can be crucial for preparing the molecule for subsequent enzymatic reactions by altering its chemical properties.
Table 2: Enzymes in the Downstream Metabolism of Ring-Cleavage Products
| Enzyme | Enzyme Class | Reaction Catalyzed | Key Features |
|---|---|---|---|
| 2-Hydroxy-6-oxohexa-2,4-dienoate hydrolase / MhpC | Hydrolase | Hydrolytic cleavage of C-C bond in dienolate intermediates. nih.gov | Member of the α/β hydrolase fold family with a Ser-His-Asp catalytic triad. nih.gov |
| 4-Oxalocrotonate tautomerase (4-OT) | Isomerase | Ketonization of 2-oxo-4-hexenedioate to 2-oxo-3-hexadienedioate. nih.govacs.org | Hexameric enzyme utilizing an N-terminal proline as a general base. nih.govnih.gov |
| 4-Oxalocrotonate decarboxylase | Lyase (Decarboxylase) | Decarboxylation of 4-oxalocrotonate to 2-oxopent-4-enoate. ontosight.aiwikipedia.org | Involved in the degradation of various aromatic compounds. ontosight.ai |
Kinetic Studies of Enzymes Involved in this compound Turnover
The turnover of this compound involves a two-step enzymatic process: its formation from 3-methylcatechol via a dioxygenase-catalyzed ring cleavage, and its subsequent hydrolysis to simpler aliphatic acids. Detailed kinetic studies of these enzymes provide crucial insights into the efficiency and substrate specificity of the degradation pathway.
The initial and rate-limiting step in the degradation of many aromatic compounds is the ring-cleavage of catechol derivatives. In the case of 3-methylcatechol, this is carried out by catechol 2,3-dioxygenase, an extradiol dioxygenase that incorporates both atoms of molecular oxygen into the aromatic ring, resulting in the formation of 2-hydroxy-6-oxohepta-2,4-dienoate, the keto-enol tautomer of this compound.
Kinetic parameters for catechol 2,3-dioxygenases from various microorganisms have been determined, showcasing their activity on 3-methylcatechol. For instance, partially purified catechol 2,3-dioxygenase from toluene-grown cells of Pseudomonas putida was found to stoichiometrically oxidize 3-methylcatechol. nih.gov The apparent Michaelis constant (Km) for 3-methylcatechol with this enzyme was determined to be 10.6 µM. nih.gov
Further studies have characterized different variants of catechol 2,3-dioxygenase. Two variants from a polluted environment, designated C23OTyr218 and C23OHis218, exhibited different kinetic behaviors. The Tyr218 variant showed a higher relative activity with 3-methylcatechol compared to the His218 variant.
The subsequent step in the metabolic pathway is the hydrolysis of the ring-fission product. The enzyme responsible for this is 2-hydroxy-6-oxohepta-2,4-dienoate hydrolase (also referred to as 6-methyl-HOHD hydrolase), encoded by the todF gene in the toluene (B28343) degradation pathway of Pseudomonas putida. oup.com This hydrolase catalyzes the conversion of 2-hydroxy-6-oxohepta-2,4-dienoate to 2-oxopent-4-enoate. nih.gov While detailed kinetic data specifically for the hydrolase with 2-hydroxy-6-oxohepta-2,4-dienoate as the substrate is limited in some studies, the purification and properties of this enzyme from two strains of Pseudomonas putida have been described, noting similar Km values for their substrates. nih.gov
The table below summarizes the available kinetic parameters for catechol 2,3-dioxygenases acting on 3-methylcatechol.
Table 1: Kinetic Parameters of Catechol 2,3-Dioxygenases for 3-Methylcatechol
| Enzyme Source | Km (µM) | kcat (s-1) | Vmax | Specificity Constant (kcat/Km) (µM-1s-1) | Reference |
|---|---|---|---|---|---|
| Pseudomonas putida | 10.6 | - | 125 (relative) | - | nih.gov |
| Pseudomonas putida mt-2 (XylE) | - | - | - | - | nih.gov |
| Chimeric C23O (NY8) | - | - | - | - | nih.gov |
While direct kinetic values for 2-hydroxy-6-oxohepta-2,4-dienoate hydrolase are not always individually reported, its crucial role is evident from studies on the toluene degradation pathway. The inefficiency of cell extracts to metabolize the accumulated ring-cleavage derivatives from various substituted benzenes pointed towards the hydrolase as a key determinant for further degradation. oup.com For a related enzyme, 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase, a K'm of 4.6 µM and a Vmax of 3.3 µmol min-1 have been reported, providing an indication of the kinetic efficiency of this class of hydrolases. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-methylcatechol |
| 2-hydroxy-6-oxohepta-2,4-dienoate |
| 2-oxopent-4-enoate |
| catechol |
| 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid |
| Toluene |
Molecular and Structural Biology of Enzymes in 3 Methyl 6 Oxohexa 2,4 Dienoic Acid Pathways
Gene Identification, Cloning, and Functional Characterization of Enzymes
The genes encoding the enzymes for the catabolism of meta-cleavage products are often organized into operons, ensuring coordinated regulation and expression. Seminal work on bacteria like Pseudomonas putida has led to the identification and characterization of these genetic loci, such as the tod (toluene degradation) and mhp (3-(3-hydroxyphenyl)propionate degradation) operons.
Gene Identification and Operon Structure: The identification of these gene clusters is crucial for understanding the metabolic potential of an organism. nih.gov Computational methods, often utilizing RNA-seq data, help in the precise mapping of operons by identifying co-transcribed genes. nih.gov In the context of toluene (B28343) degradation, the tod operon of Pseudomonas putida F1 contains the genes todF, todG, and todH, which encode the hydrolase, hydratase, and aldolase (B8822740), respectively. wikipedia.orggenome.jp Similarly, the mhp operon in Escherichia coli includes mhpC (hydrolase), mhpD (hydratase), and mhpE (aldolase). ebi.ac.uk These operons are typically induced by the presence of the initial aromatic substrate, ensuring the enzymes are synthesized only when needed. nih.gov
Cloning and Functional Characterization: Once identified, these genes are cloned into suitable expression vectors for functional characterization. This process involves amplifying the gene of interest from genomic DNA and inserting it into a plasmid, which is then introduced into a host organism, commonly E. coli. The function of the cloned enzyme is confirmed through biochemical assays using the specific substrate. For instance, the cloning of the mhpD gene from E. coli confirmed its function as a 2-oxopent-4-enoate (B1242333) hydratase, which catalyzes the hydration of its substrate to 4-hydroxy-2-oxopentanoate. genome.jpebi.ac.uk Functional characterization studies have established that these enzymes often exhibit specificity for their substrates, as seen with 2-oxopent-4-enoate hydratase, which acts on cis-2-oxohex-4-enoate (B1256128) but not the trans-isomer. expasy.org
Table 1: Key Genes and Enzymes in the meta-Cleavage Pathway
| Gene Designation | Enzyme Name | Function | Example Organism | Operon |
|---|---|---|---|---|
| todF / mhpC | 2-Hydroxy-6-oxohepta-2,4-dienoate Hydrolase | Hydrolysis of C-C bond in the ring fission product | Pseudomonas putida / Escherichia coli | tod / mhp |
| todG / mhpD | 2-Oxopent-4-enoate Hydratase | Hydration of the unsaturated intermediate | Pseudomonas putida / Escherichia coli | tod / mhp |
| todH / mhpE | 4-Hydroxy-2-oxovalerate Aldolase | Aldol cleavage to produce pyruvate (B1213749) and an aldehyde | Pseudomonas putida / Escherichia coli | tod / mhp |
Expression and Purification of Recombinant Enzymes
To obtain sufficient quantities of these enzymes for structural and mechanistic studies, they are typically overexpressed as recombinant proteins. nih.gov This involves using engineered host strains and expression vectors that allow for high-level production of the target protein. bio-rad.com
Expression Systems: Escherichia coli is the most common host for expressing these bacterial enzymes. The gene of interest is cloned into an expression plasmid, such as the pET series, under the control of a strong, inducible promoter (e.g., the T7 promoter). nih.gov This allows for controlled expression, where the cells are first grown to a high density before protein production is initiated by adding an inducer like IPTG. protocols.io
Purification Protocols: Recombinant proteins are often engineered with affinity tags (e.g., a polyhistidine-tag or His-tag) to facilitate purification. nih.gov After cell lysis, the protein extract is passed through a chromatography column containing a resin that specifically binds the tag (e.g., nickel-NTA resin for His-tagged proteins). nih.gov This step allows for the separation of the target enzyme from the majority of host cell proteins in a single step. nih.gov Further purification steps, such as gel filtration (size-exclusion chromatography), may be employed to achieve homogeneity. nih.gov The purity of the enzyme is typically assessed using SDS-PAGE, and protein concentration is determined using methods like the Bradford assay. protocols.io This process yields highly pure and active enzymes suitable for detailed biochemical and structural analysis. nih.govbio-rad.com
Table 2: General Protocol for Recombinant Enzyme Expression and Purification
| Step | Description | Common Methods/Reagents |
|---|---|---|
| 1. Cloning | Insertion of the target gene into an expression vector. | PCR, Restriction Enzymes, Ligation, pET vectors |
| 2. Transformation | Introduction of the plasmid into a suitable E. coli host strain. | E. coli BL21(DE3) |
| 3. Expression | Induction of protein synthesis. | IPTG (Isopropyl β-D-1-thiogalactopyranoside) |
| 4. Cell Lysis | Disruption of cells to release the enzyme. | Sonication, Lysozyme |
| 5. Purification | Isolation of the target enzyme from the cell lysate. | Affinity Chromatography (e.g., Ni-NTA), Gel Filtration |
| 6. Analysis | Assessment of purity and concentration. | SDS-PAGE, Bradford Assay |
Structural Elucidation of Enzyme-Substrate/Product Complexes (e.g., X-ray Crystallography, Cryo-EM)
Determining the three-dimensional structure of enzymes provides invaluable insights into their function. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are the primary techniques used for this purpose. youtube.comnih.gov
X-ray Crystallography: This technique requires the production of high-quality protein crystals. youtube.com Once crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein is built and refined. youtube.com The crystal structure of 6-aminohexanoate-dimer hydrolase, an enzyme that evolved to degrade nylon by-products and shares a fold with meta-cleavage hydrolases, was solved at 1.8 Å resolution, revealing a two-domain structure characteristic of the α/β-hydrolase superfamily. nih.gov Similarly, the structures of several aldolases from these pathways have been determined, showing a common TIM-barrel fold. nih.gov Obtaining structures of enzyme-substrate or enzyme-product complexes is particularly informative, as it can reveal the precise interactions that govern substrate binding and catalysis. nih.govnih.gov
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a powerful alternative for determining the structures of large protein complexes and proteins that are difficult to crystallize. nih.gov The technique involves flash-freezing a solution of the protein and imaging the individual molecules with an electron microscope. Thousands of these images are then combined to reconstruct a 3D model. nih.govnih.gov While less commonly applied to the relatively small enzymes of the meta-cleavage pathway individually, cryo-EM is instrumental in studying their assembly into larger multi-enzyme complexes or "metabolons," which can facilitate substrate channeling.
Table 3: Structural Information on meta-Cleavage Pathway Enzymes and Relatives
| Enzyme/Family | Technique | Key Structural Features | PDB Example |
|---|---|---|---|
| Hydrolase (α/β-hydrolase fold) | X-ray Crystallography | Two-domain structure with a Ser-His-Asp catalytic triad (B1167595) in a deep active-site cleft. nih.gov | 1WYB (Hybrid Hydrolase) |
| Aldolase (Class II) | X-ray Crystallography | TIM-barrel fold; metal cofactor (e.g., Zn2+, Mg2+) in the active site coordinated by conserved residues. nih.gov | 1WAU, 2C0A |
| Hydratase (MhpD/TodG) | X-ray Crystallography | Belongs to the fumarylacetoacetase-like superfamily with a C-terminal domain. ebi.ac.uk | 2EB4 (HpcG - related hydratase) |
Mechanistic Insights into Enzyme Catalysis and Active Site Architecture
Structural and kinetic studies have provided a detailed understanding of how these enzymes catalyze their respective reactions. The architecture of the active site is precisely tuned to bind the substrate and facilitate chemical transformation.
Hydrolase Mechanism: The hydrolases of the meta-cleavage pathway, such as BphD and TodF, are members of the α/β-hydrolase superfamily and typically utilize a classic Ser-His-Asp catalytic triad. ubc.canih.gov However, studies on BphD have revealed a fascinating variation. For the hydrolysis of its physiological C-C bond substrate, catalysis proceeds through a substrate-assisted mechanism where the serine nucleophile is activated without the direct involvement of the catalytic histidine. nih.gov In contrast, when the same enzyme hydrolyzes a simple ester (C-O bond), the conventional Ser-His-Asp mechanism is used. nih.gov This demonstrates remarkable catalytic plasticity. The rate-limiting step is often a proton transfer required for substrate ketonization, which precedes the nucleophilic attack by serine. ubc.ca
Hydratase and Aldolase Mechanisms: The 2-oxopent-4-enoate hydratase (MhpD/TodG) catalyzes the addition of water to its substrate. wikipedia.orgebi.ac.uk It belongs to the fumarylacetoacetase hydrolase superfamily and its mechanism involves the stereospecific addition of a water molecule to a carbon-carbon double bond. ebi.ac.ukuniprot.org
The final step is catalyzed by 4-hydroxy-2-oxovalerate aldolase (MhpE/TodH), which performs a retro-aldol cleavage. wikipedia.org These are typically Class II aldolases, which are metal-dependent. nih.gov The active site contains a divalent cation (like Zn²⁺ or Mg²⁺) that is coordinated by conserved residues (e.g., histidines and aspartates) and the substrate. The metal ion acts as a Lewis acid, polarizing the carbonyl group of the substrate and stabilizing the enolate intermediate formed during C-C bond cleavage, ultimately yielding pyruvate and an aldehyde. nih.govumontreal.ca
Table 4: Catalytic Residues and Mechanisms
| Enzyme | Key Active Site Residues | Catalytic Mechanism |
|---|---|---|
| Hydrolase (e.g., BphD) | Ser (nucleophile), His, Asp | Covalent catalysis via an acyl-enzyme intermediate; nucleophile activation can be substrate-assisted or use the His-Asp dyad. nih.gov |
| Hydratase (e.g., MhpD) | Conserved acidic/basic residues | General acid-base catalysis for the addition of water across a C=C bond. ebi.ac.uk |
| Aldolase (e.g., MhpE) | Metal-coordinating residues (His, Asp) | Metal-dependent retro-aldol cleavage; metal ion stabilizes the enolate intermediate. nih.gov |
Computational Modeling and Docking Studies of Enzyme-Substrate Interactions
Computational approaches are powerful tools for complementing experimental data and providing a dynamic picture of enzyme function. nih.gov Molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) methods are used to investigate enzyme-substrate interactions, conformational changes, and reaction pathways.
Molecular Docking: Docking studies predict the preferred binding orientation of a substrate or inhibitor within an enzyme's active site. nih.gov For the enzymes of the meta-cleavage pathway, docking can help rationalize substrate specificity by comparing the binding energies and poses of different potential substrates. This is particularly useful for understanding how enzymes like 4-hydroxy-2-oxovalerate aldolase can accommodate different substrates.
Molecular Dynamics (MD) and QM/MM Simulations: MD simulations provide insights into the dynamic behavior of the enzyme-substrate complex over time. They can reveal how the protein's structure fluctuates and how these motions might be coupled to the catalytic process. nih.gov For complex reactions, QM/MM methods are employed to model the chemical bond-breaking and-forming steps. In this approach, the active site is treated with high-level quantum mechanics, while the rest of the protein and solvent are described by classical molecular mechanics. This has been used to elucidate detailed reaction mechanisms for many enzyme families, including hydrolases and aldolases, by mapping the entire energy landscape of the catalytic reaction.
These computational studies are essential for interpreting experimental results and for guiding protein engineering efforts aimed at altering substrate specificity or enhancing catalytic efficiency for biotechnological applications. nih.govresearchgate.net
Genetic Regulation and Evolutionary Aspects of 3 Methyl 6 Oxohexa 2,4 Dienoic Acid Catabolism
Transcriptional Regulation of Genes Encoding Metabolizing Enzymes (e.g., Operon Structures, Inducible Systems, Repression)
The genes responsible for the degradation of aromatic compounds are frequently organized into operons, which are clusters of genes that are transcribed together as a single unit, allowing for coordinated regulation. A classic example is the tod operon in Pseudomonas putida F1, which is responsible for the degradation of toluene (B28343). researchgate.netnih.govosti.gov This pathway proceeds through 3-methylcatechol (B131232), and its ring cleavage, catalyzed by 3-methylcatechol 2,3-dioxygenase (TodE), results in a structurally similar compound to 3-Methyl-6-oxohexa-2,4-dienoic acid, namely 2-hydroxy-6-oxo-2,4-heptadienoate. nih.govcshl.edu
The regulation of these operons is typically inducible, meaning that the genes are only expressed in the presence of a specific substrate or an intermediate of the pathway. This prevents the wasteful production of enzymes when they are not needed. For instance, the tod operon is controlled by a two-component regulatory system, TodS/TodT. researchgate.net TodS is a sensor kinase that detects the presence of toluene, and upon detection, it phosphorylates the response regulator TodT. Phosphorylated TodT then acts as a transcriptional activator, binding to the promoter region of the tod operon and initiating the transcription of the catabolic genes. researchgate.net
Similarly, the well-studied TOL plasmid pWW0 of Pseudomonas putida mt-2 contains the xyl genes for toluene and xylene degradation. nih.govmix-up.eu The regulation of the xyl operons is a sophisticated cascade. The upper pathway operon, which converts toluene to benzoate (B1203000) and its derivatives, is controlled by the regulatory protein XylR, which is activated by toluene or xylenes. The lower pathway (meta-cleavage pathway), which degrades the benzoate derivatives, is controlled by the XylS protein, which is activated by these aromatic acids. nih.gov Interestingly, XylR also positively controls the expression of the xylS gene, ensuring that the enzymes for the lower pathway are ready to process the intermediates produced by the upper pathway. nih.gov
This hierarchical and inducible control ensures a rapid and efficient response to the presence of aromatic compounds in the environment while minimizing the metabolic burden on the cell.
| Regulatory System | Organism | Operon | Inducer(s) | Regulatory Genes |
| TodS/TodT | Pseudomonas putida F1 | tod | Toluene | todS, todT |
| XylR/XylS | Pseudomonas putida mt-2 (TOL plasmid pWW0) | xyl (upper and lower pathways) | Toluene, Xylenes, Benzoates | xylR, xylS |
| TouR | Pseudomonas stutzeri OX1 | tou and dmp-like operon | Toluene, Phenol | touR |
Horizontal Gene Transfer and Plasmid-Mediated Dissemination of Degradative Capabilities
The ability to degrade aromatic compounds is not always an inherent property of a bacterial species but can be acquired through horizontal gene transfer (HGT). youtube.comyoutube.comyoutube.com This process allows for the rapid dissemination of catabolic capabilities within and between bacterial populations. Plasmids, which are small, extrachromosomal DNA molecules, are key players in the HGT of degradation pathways. nih.gov
The TOL plasmids, like pWW0, are archetypal examples of catabolic plasmids that can be transferred between different bacterial species via conjugation. nih.govnih.gov These plasmids carry the complete set of genes required for the degradation of toluene and xylenes, including the meta-cleavage pathway enzymes. The presence of these genes on mobile genetic elements like plasmids facilitates their spread and contributes to the metabolic adaptability of microbial communities in contaminated environments. nih.gov
Evidence for HGT is widespread. For example, the xylE gene, encoding catechol 2,3-dioxygenase, has been found in various bacterial genera and can be transferred between them. nih.gov The modular nature of these catabolic pathways, with upper and lower pathway operons, often flanked by transposable elements, suggests that these genetic modules can be shuffled and combined in new ways, further driving the evolution of degradative capabilities. nih.govnih.gov The movement of these gene clusters can occur between plasmids or from plasmids into the bacterial chromosome, leading to the stable integration of the new metabolic function. nih.govnih.gov
| Plasmid | Catabolic Pathway | Key Genes | Host Organism (Example) |
| TOL plasmid pWW0 | Toluene/Xylene degradation | xyl operons (xylE) | Pseudomonas putida mt-2 |
| pDK1 | Toluene/Xylene degradation | xyl operons | Pseudomonas putida HS1 |
| pVI150 | Phenol degradation | dmp operon | Pseudomonas sp. CF600 |
Comparative Genomics and Evolutionary Divergence of Catabolic Pathways
Comparative genomics, the analysis and comparison of genomes from different organisms, has provided significant insights into the evolution of catabolic pathways for aromatic compounds. nih.govjmb.or.krnih.gov These studies reveal that the pathways are mosaics, assembled from genes with diverse evolutionary histories. nih.gov
The genes for the lower or meta-cleavage pathway, which includes the enzyme that would act on or produce intermediates like this compound, are often highly conserved across different bacterial species. nih.gov For example, the amino acid sequence of catechol 2,3-dioxygenase encoded on the chromosome of Pseudomonas putida KF715 shows high identity to the corresponding enzyme from the TOL plasmid. nih.gov This suggests a common evolutionary origin for these core enzymes.
In contrast, the upper pathway enzymes, which are responsible for the initial conversion of a wide variety of aromatic compounds into a few central intermediates like catechols, are much more diverse. This "funneling" strategy allows organisms to adapt to degrade a wide range of substrates while maintaining a conserved central processing pathway. asm.org
The evolution of these pathways is thought to have occurred in a modular fashion. nih.gov It is hypothesized that a primordial set of genes for the meta-cleavage pathway was later combined with various "upper pathway" gene modules, each specific for a different aromatic compound. This modular evolution, driven by gene duplication, mutation, and horizontal gene transfer, has allowed bacteria to rapidly evolve the ability to degrade a vast array of natural and xenobiotic aromatic compounds. nih.govasm.org The organization of these genes can also vary, with some bacteria having the entire pathway in a single operon, while in others, the upper and lower pathway genes are in separate, independently regulated operons. asm.org
Advanced Research Methodologies for 3 Methyl 6 Oxohexa 2,4 Dienoic Acid Metabolism
Metabolite Identification and Quantification Techniques
The elucidation of complex metabolic pathways, such as the one involving 3-Methyl-6-oxohexa-2,4-dienoic acid, necessitates powerful analytical tools that can separate, identify, and quantify a variety of chemically similar compounds from complex biological matrices.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for the study of metabolic pathways. Its high sensitivity and selectivity allow for the detection and quantification of intermediates, even at low concentrations. In the context of this compound metabolism, which is presumed to be part of the meta-cleavage pathway for aromatic compounds like toluene (B28343) and cresols, HPLC-MS is used to track the conversion of substrates through the pathway.
Researchers have successfully used HPLC-MS to identify and quantify the products of toluene and cresol (B1669610) biotransformation by engineered bacteria. For instance, studies have demonstrated the use of HPLC-MS to confirm the production of catechols and their subsequent degradation products. researchgate.net The technique is particularly valuable for separating isomers and identifying unstable intermediates that are characteristic of these pathways.
A typical HPLC-MS workflow for analyzing metabolites from a bacterial culture grown on a methyl-aromatic substrate would involve:
Sample Preparation: Centrifugation to remove bacterial cells, followed by protein precipitation from the supernatant.
Chromatographic Separation: Injection of the sample onto a reverse-phase HPLC column to separate the parent compound and its various metabolites based on their polarity.
Mass Spectrometric Detection: As the separated compounds elute from the column, they are ionized and their mass-to-charge ratio is measured, allowing for their identification and quantification.
Table 1: Representative HPLC-MS Parameters for Metabolite Analysis
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Linear gradient from 5% to 95% B over 10 minutes |
| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |
| MS Analyzer | Time-of-Flight (TOF) or Quadrupole-Time-of-Flight (Q-TOF) |
While HPLC-MS provides crucial information on the mass of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocally determining its chemical structure. uni-regensburg.de For intermediates in the this compound pathway, ¹H and ¹³C NMR are used to confirm the position of the methyl group and the stereochemistry of the double bonds.
In studies of similar metabolic pathways, NMR has been used to confirm the structure of biotransformation products. For example, ¹H NMR analysis has been pivotal in proving that the oxidation of toluene can lead to the formation of various methylcatechols. researchgate.net The detailed structural information provided by NMR is essential for distinguishing between closely related isomers that may be produced by the broad specificity of enzymes in these pathways.
Spectrophotometric assays are fundamental for measuring the activity of enzymes involved in the degradation pathway. These assays often rely on the change in absorbance of a substrate or a product, or a coupled reaction that produces a colored or UV-active compound. For the meta-cleavage pathway, the activity of catechol 2,3-dioxygenase, a key enzyme, can be monitored by the increase in absorbance corresponding to the formation of the ring-fission product.
Coupled enzyme assays are employed when the primary enzymatic reaction does not produce a readily detectable signal. In this approach, the product of the first reaction is used as a substrate for a second, "coupling" enzyme that does produce a measurable change. These assays are crucial for characterizing the kinetics of individual enzymes in the pathway and for purifying these enzymes from cell extracts. nih.gov
Genetic Engineering and Mutagenesis for Pathway Dissection
Genetic engineering and mutagenesis are powerful techniques for dissecting metabolic pathways and understanding the function of individual genes and enzymes. By creating knockout mutants or overexpressing specific genes, researchers can investigate the role of each component in the metabolism of this compound.
For example, the genes responsible for toluene and xylene degradation are often located on plasmids, such as the TOL plasmid. brainkart.com The genes in the meta-cleavage pathway are typically organized in operons, and their expression is tightly regulated. brainkart.com Genetic manipulation of these operons in bacteria like Pseudomonas putida allows for the study of the pathway's regulation and the engineering of strains with enhanced degradation capabilities. nih.gov Site-directed mutagenesis can be used to alter specific amino acid residues in an enzyme to probe its active site and understand its substrate specificity.
Omics Approaches (Genomics, Transcriptomics, Proteomics) for Pathway Discovery and Characterization
Omics technologies provide a global view of the cellular processes involved in the metabolism of compounds like this compound.
Genomics: The sequencing of bacterial genomes has been instrumental in identifying the genes and gene clusters that encode metabolic pathways for aromatic compounds. nih.gov By comparing the genomes of different bacterial strains with varying degradation capabilities, researchers can pinpoint the genes responsible for specific metabolic steps. Metagenomic studies of microbial communities from contaminated sites have revealed a vast diversity of genes involved in meta-cleavage pathways. nih.govnih.gov
Transcriptomics: Transcriptomics, the study of the complete set of RNA transcripts in a cell, reveals how gene expression changes in response to the presence of a specific compound. nih.govresearchgate.netmdpi.com When bacteria are exposed to methyl-aromatic compounds, the genes encoding the enzymes for their degradation are upregulated. Transcriptomic analysis, often performed using microarray or RNA-seq technologies, can identify these induced genes and provide insights into the regulatory networks that control the metabolic pathway. nih.govnih.gov
Proteomics: Proteomics involves the large-scale study of proteins, particularly their structures and functions. researchgate.netfrontiersin.org By comparing the proteomes of bacteria grown in the presence and absence of a methyl-aromatic substrate, researchers can identify the proteins that are specifically expressed for its degradation. nih.gov Techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry have been used to identify key catabolic enzymes in the meta-cleavage pathway. nih.gov
Table 2: Omics Approaches in the Study of Aromatic Compound Metabolism
| Omics Technique | Application | Key Findings |
| Genomics | Identification of genes and operons for degradation pathways. | Discovery of novel gene clusters for toluene and cresol metabolism. |
| Transcriptomics | Analysis of gene expression in response to substrates. | Identification of induced genes and regulatory networks in the presence of methyl-aromatics. nih.gov |
| Proteomics | Identification and quantification of expressed enzymes. | Confirmation of the expression of key enzymes in the meta-cleavage pathway. nih.gov |
Q & A
Q. What are the established synthetic routes for 3-methyl-6-oxohexa-2,4-dienoic acid, and how can reaction conditions be optimized?
Synthesis of structurally similar α,β-unsaturated ketocarboxylic acids (e.g., 2-hydroxy-6-oxohexa-2,4-dienoic acid derivatives) often involves cyclization or oxidation of precursor molecules. For example, 3-hydroxy acids can be cyclized using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) to form cyclic ketones, which may be oxidized to yield the target compound . Optimization involves adjusting catalyst concentration, temperature, and solvent polarity. Reaction progress should be monitored via HPLC-MS or NMR to identify intermediates and byproducts .
Q. What analytical techniques are recommended for characterizing this compound?
- HPLC-MS : Effective for identifying degradation products and confirming molecular weight (e.g., 2-hydroxy-3-methyl-6-oxohexa-2,4-dienoic acid, [M]⁻ = 156.12 g/mol) .
- NMR : ¹H and ¹³C NMR can resolve double-bond geometry and ketone/acid functional groups.
- IR Spectroscopy : Confirms carbonyl (C=O) and conjugated diene stretching frequencies.
- Elemental Analysis : Validates purity and stoichiometry .
Q. What safety protocols are critical when handling this compound in the lab?
While direct toxicity data for this compound is limited, structurally related hexa-2,4-dienoic acid (sorbic acid) causes respiratory irritation (H335) and requires:
- Use of fume hoods to avoid aerosol inhalation .
- PPE (gloves, goggles) to prevent skin/eye contact (H315, H319) .
- Avoidance of aqueous environmental release due to potential persistence concerns .
Advanced Research Questions
Q. How do microbial degradation pathways of this compound compare to those of analogous compounds?
Degradation likely involves extradiol dioxygenases (e.g., 2,3-dihydroxybiphenyl dioxygenase), which cleave aromatic rings in compounds like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) . For this compound, aerobic pathways may produce methyl-substituted catechols or smaller carboxylic acids. Anaerobic pathways require further study, but HPLC-MS can track metabolite profiles .
Q. What computational methods are suitable for predicting the reactivity of this compound in enzymatic systems?
- DFT Calculations : Model electron density and frontier molecular orbitals to predict nucleophilic/electrophilic sites.
- Molecular Docking : Simulate interactions with enzymes like extradiol dioxygenases to identify binding motifs .
- QSAR Models : Correlate substituent effects (e.g., methyl groups) with degradation rates .
Q. How can contradictions in environmental persistence data for this compound be resolved?
While hexa-2,4-dienoic acid is readily biodegradable , the methyl group in this compound may hinder microbial uptake. Resolve discrepancies by:
- Conducting OECD 301/302 biodegradation tests under varying pH and temperature.
- Comparing soil mobility (via HPLC or LC-MS) against reference compounds .
Q. What experimental strategies can elucidate the role of this compound in metabolic pathways?
- Isotopic Labeling : Use ¹³C-labeled substrates to trace incorporation into metabolites via NMR or MS.
- Enzyme Inhibition Assays : Test interactions with key enzymes (e.g., dehydrogenases, hydrolases) using kinetic fluorescence assays .
- Gene Knockout Studies : Employ CRISPR-Cas9 in microbial models to identify pathway dependencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
